molecular formula C10H11NO4 B1299983 (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 723284-83-1

(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Cat. No.: B1299983
CAS No.: 723284-83-1
M. Wt: 209.2 g/mol
InChI Key: DJWMFJZOSZPAHI-ZETCQYMHSA-N
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Description

Table 1: Structural Comparison of Benzodioxole Derivatives

Compound Molecular Formula Key Functional Groups Stereochemistry
(S)-3-Amino-3-benzodioxol-5-yl-propionic acid C₁₀H₁₁NO₄ –COOH, –NH₂, benzodioxole (S)-configuration
3-(Benzodioxol-5-yl)propionic acid C₁₀H₁₀O₄ –COOH, benzodioxole Achiral
(R)-3-Amino-3-benzodioxol-5-yl-propionic acid C₁₀H₁₁NO₄ –COOH, –NH₂, benzodioxole (R)-configuration
3,4-Methylenedioxyhydrocinnamic acid C₁₀H₁₀O₄ –COOH, benzodioxole Achiral

Key differences include:

  • Chirality : The (S)-enantiomer exhibits distinct optical activity compared to achiral derivatives like 3-(benzodioxol-5-yl)propionic acid.
  • Electronic effects : The amino group increases electron density at the β-carbon, altering reactivity in nucleophilic substitutions compared to non-amino analogs.
  • Hydrogen-bonding capacity : The –NH₂ group enables additional intermolecular interactions absent in hydrocinnamic acid derivatives.

X-ray diffraction studies of 3,4-methylenedioxyhydrocinnamic acid show planar benzodioxole rings, whereas the (S)-enantiomer’s amino group introduces torsional strain, potentially affecting crystal symmetry.

Properties

IUPAC Name

(3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMFJZOSZPAHI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353311
Record name (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723284-83-1
Record name (βS)-β-Amino-1,3-benzodioxole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723284-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell or isolated enzyme systems to achieve the desired transformations under mild conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1. Neuroprotective Properties
Research has indicated that (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid exhibits neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may interact with glutamate receptors, potentially modulating excitatory neurotransmission, which is crucial in neurodegenerative conditions .

2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that it may inhibit specific kinases involved in tumor growth and progression. For instance, it has shown potential as a DYRK1A inhibitor, with sub-micromolar inhibitory activity observed in various cancer cell lines . This suggests its utility as a lead compound in the development of new anticancer therapies.

3. Antimicrobial Properties
this compound has also been explored for its antimicrobial activities. Its interactions with biological targets may disrupt microbial growth pathways, presenting opportunities for developing new antimicrobial agents .

Research Applications

1. Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various nucleophilic reactions, including acylation and alkylation, as well as electrophilic aromatic substitution reactions . This versatility allows chemists to create more complex molecules with potential therapeutic applications.

2. Mechanistic Studies
Ongoing research focuses on elucidating the mechanisms by which this compound affects biological systems. Understanding these interactions at the molecular level is crucial for optimizing its pharmacological profiles .

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionModulation of glutamate receptors
AnticancerInhibition of DYRK1A kinase
AntimicrobialDisruption of microbial growth pathways

Table 2: Synthetic Pathways

Synthetic MethodDescription
EsterificationReaction of benzodioxole with propanoic acid
Nucleophilic SubstitutionReactions involving the amino group
Electrophilic Aromatic SubstitutionReactions facilitated by the benzodioxole structure

Case Studies

Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. The results indicated significant protection against cell death, suggesting potential therapeutic benefits in treating neurodegenerative diseases .

Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to evaluate the efficacy of this compound as a DYRK1A inhibitor. The compound exhibited potent inhibitory effects with IC50 values in the low micromolar range, indicating its promise as a lead compound for further development .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic Acid

The (R)-enantiomer (CAS 723284-85-3) shares identical molecular formula and weight but differs in stereochemistry at the β-carbon . Enantiomers often exhibit divergent biological activities due to chiral recognition in receptors. For example, in ionotropic glutamate receptors (e.g., NMDA, AMPA), the (S) -configuration may mimic natural (S)-glutamate, whereas the (R) -form could act as an antagonist or show reduced affinity. Such stereospecificity is critical in drug design, as seen in thalidomide’s enantiomer-dependent toxicity .

Property (S)-Isomer (R)-Isomer
CAS Number 129042-60-0 723284-85-3
Configuration (S)-β-amino (R)-β-amino
Biological Relevance Potential glutamate analog Likely reduced receptor binding

Positional Isomers: (S)-2-Amino-3-benzo[1,3]dioxol-5-yl-propanoic Acid

The positional isomer (S)-2-Amino-3-benzo[1,3]dioxol-5-yl-propanoic acid (CAS 32161-31-2) shifts the amino group to the α-carbon, aligning it with natural amino acids like glutamate . This structural change significantly alters receptor interaction:

  • α-Amino analogs (e.g., AMPA, NMDA ligands) directly engage glutamate receptors due to spatial compatibility with binding pockets.
  • β-Amino derivatives (target compound) may exhibit weaker affinity or novel mechanisms, such as metabotropic receptor modulation .
Property β-Amino Isomer (Target Compound) α-Amino Isomer
CAS Number 129042-60-0 32161-31-2
Amino Group Position β-Carbon α-Carbon
Receptor Compatibility Potential metabotropic activity Ionotropic receptor affinity

Non-Amino Analogs: 3-(3,4-Methylenedioxyphenyl)Propionic Acid

Removing the amino group yields 3-(3,4-Methylenedioxyphenyl)Propionic Acid (CAS 2815-95-4), a simpler derivative with reduced polarity . Key differences include:

  • Physicochemical Properties: Higher melting point (86–88°C) and lower solubility in aqueous media due to the absence of the hydrophilic amino group.
  • Biological Activity: Lacks hydrogen-bonding capacity, rendering it inactive at amino acid receptors. Instead, it may serve as a precursor in synthetic chemistry or a non-polar probe.
Property Target Compound (With Amino) Non-Amino Analog
Molecular Formula C₁₀H₁₁NO₄ C₁₀H₁₀O₄
Melting Point Not reported 86–88°C
Solubility Higher (polar groups) Lower (apolar dominance)

Prodrug Forms: Ethyl Ester Derivative

In vivo, esterases hydrolyze the ester to regenerate the active acid form. This strategy is common in CNS-targeted drugs (e.g., valproic acid derivatives).

Property Target Compound Ethyl Ester Prodrug
Functional Group Carboxylic acid Ethyl ester
Bioavailability Lower (polar) Higher (lipophilic)
Activation Mechanism Direct Enzymatic hydrolysis

Functional Group Variations: Comparison with Glutamate Receptor Ligands

The compound’s benzo[1,3]dioxole ring contrasts with heterocyclic moieties in classical glutamate receptor ligands:

  • AMPA: Features an isoxazole ring (electron-deficient), enhancing affinity for ionotropic receptors .
  • NMDA : Includes a glycine-binding site; bulkier aromatic groups (e.g., benzo[1,3]dioxole) may sterically hinder binding.
Ligand Type Key Structural Feature Target Compound’s Advantage
AMPA Isoxazole ring Benzo[1,3]dioxole (lipophilic)
NMDA Carboxylic acid + amino Steric hindrance (reduced)
Metabotropic Aromatic bulk Compatible design

Biological Activity

(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-83-1) is a chiral amino acid derivative notable for its unique structural features, including a benzodioxole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below is a comprehensive overview of its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₁₀H₁₁NO₄
  • Molar Mass : 209.199 g/mol
  • Melting Point : 213-214 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate synaptic plasticity and may have neuroprotective effects. The compound's structure allows it to engage with specific receptors and pathways in the central nervous system (CNS), although detailed mechanisms are still under investigation .

Neuroprotective Effects

Research indicates that this compound may serve as a neuroprotective agent. It has been studied for its potential to influence pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter release and receptor activity suggests it could play a role in protecting neuronal health under pathological conditions .

Antioxidant Properties

The compound has shown antioxidant activity in preliminary studies, which is crucial for counteracting oxidative stress associated with various diseases. For instance, its antioxidant capacity was evaluated using the DPPH-scavenging assay, where it demonstrated moderate efficacy in reducing free radicals .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameCAS NumberKey Features
(R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid723284-85-3Enantiomer with potentially differing biological effects
5-Hydroxytryptophan4350-03-8Precursor to serotonin; similar amino acid structure
L-Tyrosine105-10-1Precursor to neurotransmitters; aromatic amino acid

This table highlights how this compound stands out due to its specific benzodioxole framework combined with an amino acid structure, potentially providing distinctive biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research has focused on the compound's effects on synaptic transmission and plasticity in animal models. Results indicate significant modulation of neurotransmitter release, suggesting therapeutic potential in cognitive disorders.
  • Antioxidant Activity Assays : In vitro assays demonstrated that the compound can effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling benzo[1,3]dioxol-5-yl derivatives with β-amino propionic acid precursors. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions.
  • Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration .
  • Purification : Recrystallization in chloroform or ethyl acetate improves purity, as these solvents are effective for isolating polar intermediates (solubility data from ).
    • Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. How can spectroscopic techniques characterize this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.7–6.9 ppm for benzo[1,3]dioxole) and the α-amino proton (δ 3.1–3.3 ppm).
  • FT-IR : Detect carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H10_{10}NO4_4: 224.0661) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Use SHELXTL or SHELXL for structure refinement. Key parameters include R-factor (<5%) and electron density maps to validate stereochemistry .
  • Software Tools : Mercury CSD 2.0 visualizes hydrogen bonding (e.g., carboxylic acid dimer interactions) and packing motifs .
    • Challenges : Address twinning or low-resolution data by iterative refinement and merging datasets from multiple crystals .

Q. What role might this compound play in modulating glutamate receptor activity?

  • Hypothesis : The benzo[1,3]dioxole moiety mimics natural ligands of ionotropic glutamate receptors (e.g., AMPA or NMDA subtypes).
  • Experimental Design :

  • Electrophysiology : Patch-clamp assays on neuronal cells to measure ion flux changes.
  • Competitive Binding : Radiolabeled ligands (e.g., 3H^3H-kainate) assess displacement in receptor-binding assays .
    • Data Interpretation : Compare EC50_{50} values with known agonists/antagonists to infer mechanism .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Approach :

  • Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines) .
    • Case Study : If conflicting results arise in receptor affinity studies, re-evaluate purity (via LC-MS) or test enantiomer-specific activity .

Methodological Notes

  • Crystallography : Always deposit validated structures in the Cambridge Structural Database (CSD) for peer verification .
  • Biological Assays : Include positive/negative controls (e.g., NMDA for glutamate receptors) and account for metabolic stability in vitro .

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